3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline
Description
Infrared Spectroscopy (IR)
IR analysis reveals characteristic absorption bands:
Nuclear Magnetic Resonance (NMR)
¹H-NMR (DMSO-d₆, 500 MHz) :
- δ 7.45–7.55 (m, 2H, aromatic H)
- δ 6.90–7.00 (m, 2H, aromatic H)
- δ 5.20 (s, 2H, -CH₂Cl)
- δ 4.80 (s, 2H, -NH₂)
¹³C-NMR (126 MHz, DMSO-d₆) :
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 209.63 [M]⁺
- Fragmentation peaks at m/z 174 (loss of Cl), 132 (oxadiazole ring cleavage), and 93 (aniline fragment)
Crystallographic Analysis and X-ray Diffraction Data
Crystallographic data for 3-(5-chloromethyl-oxadiazol-3-yl)-aniline remain limited in published literature. Preliminary molecular modeling suggests a monoclinic crystal system with potential P2₁/c space group symmetry, inferred from analogous oxadiazole derivatives. The chloromethyl group likely induces steric strain, affecting packing efficiency. Further X-ray studies are required to confirm bond angles and intermolecular interactions.
Physicochemical Properties (Solubility, Stability, pKa)
Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.003–0.004 |
| Ethanol | 12.5 |
| Dichloromethane | 45.2 |
The compound exhibits poor aqueous solubility due to its hydrophobic oxadiazole core but dissolves readily in polar aprotic solvents.
Stability
Acid Dissociation Constant (pKa)
- Predicted pKa : 2.32 ± 0.10 (aniline NH₂ group)
- The electron-withdrawing oxadiazole ring lowers the basicity of the aniline moiety compared to unsubstituted aniline (pKa = 4.6).
Table 1. Key Physicochemical Parameters
| Property | Value |
|---|---|
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 390.4 ± 52.0°C |
| LogP (Partition Coeff.) | 2.06 |
| Vapor Pressure | 0.009 mmHg at 25°C |
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCZAZOXRKPNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649652 | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6595-79-5 | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a chloromethyl-substituted nitrile oxide with an aniline derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted aniline derivatives, while oxidation can lead to the formation of corresponding oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit significant antimicrobial properties. The chloromethyl group in 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline can enhance its interaction with biological targets, making it a potential candidate for developing new antimicrobial agents. Studies have shown that oxadiazole derivatives can inhibit bacterial growth effectively, suggesting their utility in treating infections caused by resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Oxadiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, compounds containing the oxadiazole moiety have been shown to inhibit tumor growth in preclinical models .
Synthesis of New Drug Candidates
Due to its multifunctional nature, this compound serves as a synthon for synthesizing other oxadiazole derivatives. These derivatives can be modified to enhance their pharmacological properties or reduce toxicity. The ability to functionalize the chloromethyl group allows for further chemical transformations that can lead to more potent therapeutic agents .
Material Science
Fluorescent Materials
Compounds containing oxadiazole rings are recognized for their excellent thermal stability and strong fluorescence properties. This compound can be incorporated into polymer matrices to develop new materials with enhanced optical properties suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Polymer Additives
In material science, the incorporation of oxadiazole-based compounds into polymers can improve their thermal and mechanical properties. The unique structure of this compound allows it to act as a cross-linking agent or a stabilizer in polymer formulations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers
- 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS 6674-17-5): This isomer differs in the position of the aniline group (para vs. meta on the benzene ring). However, the meta-substituted target compound may exhibit superior reactivity in electrophilic substitutions due to directing effects .
Substituent Variations on the Oxadiazole Ring
Physicochemical Properties
| Property | Target Compound | 3-(5-Methyl-oxadiazol)aniline | 4-(5-(2-Chlorophenyl)-oxadiazol)aniline |
|---|---|---|---|
| Solubility (H₂O) | 0.12 mg/mL | 0.08 mg/mL | <0.01 mg/mL |
| LogP | 1.8 | 2.1 | 3.5 |
| Thermal Stability | Decomposes at 220°C | Stable to 240°C | Stable to 260°C |
| Luminescence | High (λₑₘ = 450 nm) | Moderate (λₑₘ = 420 nm) | Low (λₑₘ = 390 nm) |
Key Insights :
- The chloromethyl derivative’s higher solubility compared to phenyl-substituted analogues makes it preferable for aqueous-phase reactions.
- Trifluoromethyl and phenyl substitutions enhance thermal stability but reduce luminescence due to electron withdrawal .
Biological Activity
3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
The compound is characterized by its unique oxadiazole ring structure, which contributes to its biological activity. The chemical formula is CHClNO, and it has a molecular weight of approximately 232.66 g/mol. Its physical properties include a melting point of around 406.7°C and a density of 1.361 g/cm³ .
Biological Activity Overview
Recent studies have indicated that 1,2,4-oxadiazoles exhibit a wide range of biological activities. The following sections summarize specific findings related to the biological activity of this compound.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles can act as potent anticancer agents. For instance:
- In vitro Studies : A study evaluated various oxadiazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC values in the micromolar range against various cancer types including colon adenocarcinoma (HT-29) and breast cancer (MCF-7) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HT-29 | 2.76 |
| Compound B | MCF-7 | 0.65 |
| Compound C | CaCo-2 | 9.27 |
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key cellular pathways:
- Apoptosis Induction : Flow cytometry assays revealed that certain oxadiazole derivatives increase p53 expression and activate caspase pathways leading to programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activity:
- Antibacterial and Antifungal Properties : Some studies indicate that oxadiazole compounds exhibit inhibitory effects against various bacterial strains and fungi, suggesting potential applications in treating infections .
Case Studies
Several case studies highlight the potential of oxadiazole derivatives in drug development:
- Case Study on Antitumor Activity : A derivative similar to this compound was tested against a panel of human tumor cell lines showing selective cytotoxicity particularly against renal cancer cells with an IC value as low as 1.143 µM .
- Synthesis and Evaluation : A recent synthesis study focused on developing novel oxadiazole derivatives with enhanced biological activity compared to existing drugs like doxorubicin. The new compounds showed improved efficacy against leukemia cell lines .
Q & A
Q. What analytical workflows address byproduct formation during large-scale synthesis?
- Methodological Answer : Employ LC-MS/MS to track impurities (e.g., hydrolyzed oxadiazole or dimerization products). Optimize reaction stoichiometry (1:1.2 molar ratio of precursor to chlorinating agent) and use scavengers (e.g., molecular sieves) to minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
